5-(3-Chloro-2-fluorophenyl)pentanoic Acid
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Overview
Description
5-(3-Chloro-2-fluorophenyl)pentanoic Acid is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of pentanoic acid, featuring a chloro and fluoro substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-fluorophenyl)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with pentanoic acid chloride in the presence of a base such as triethylamine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-fluorophenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Chloro-2-fluorophenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-2-fluorophenyl)amino]pentanoic acid: Similar structure but with an amino group instead of a carboxylic acid.
3-Chloro-2-fluorophenylboronic acid: Contains a boronic acid group instead of a pentanoic acid chain.
Uniqueness
5-(3-Chloro-2-fluorophenyl)pentanoic Acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
5-(3-chloro-2-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c12-9-6-3-5-8(11(9)13)4-1-2-7-10(14)15/h3,5-6H,1-2,4,7H2,(H,14,15) |
InChI Key |
QEKOCTQLFWTGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCCCC(=O)O |
Origin of Product |
United States |
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